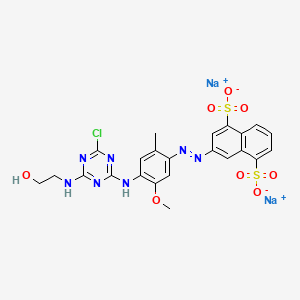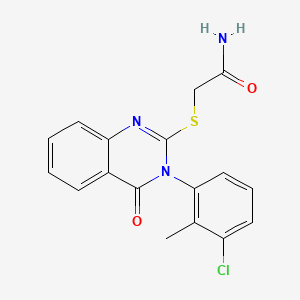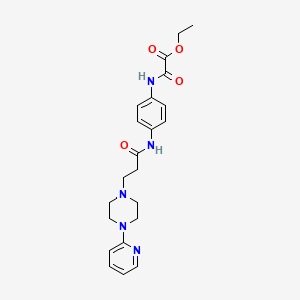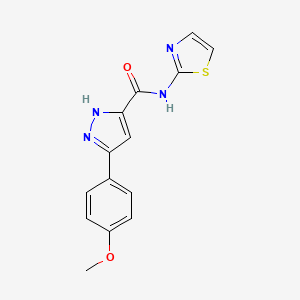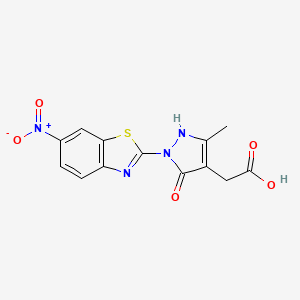
Trifluoroethanethioyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethanethioyl fluoride is a fluorinated thiol compound with the molecular formula CF3CH2SH. It is known for its unique chemical properties, including its ability to form charge transfer complexes with molecular iodine
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroethanethioyl fluoride can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic acid with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 2,2,2-trifluoroethanethioyl fluoride often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethanethioyl fluoride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler thiol compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiol compounds. These products have diverse applications in chemical synthesis and industrial processes .
Scientific Research Applications
2,2,2-Trifluoroethanethioyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethanethioyl fluoride exerts its effects involves its ability to form charge transfer complexes and participate in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2,2-trifluoroethanethioyl fluoride include:
2,2,2-Trifluoroethanethiol: A closely related compound with similar chemical properties.
Trifluoromethylbenzyl mercaptan: Another fluorinated thiol with distinct applications.
Perfluorodecanethiol: A longer-chain fluorinated thiol used in different industrial applications.
Uniqueness
What sets 2,2,2-trifluoroethanethioyl fluoride apart from these similar compounds is its specific reactivity and ability to form unique charge transfer complexes. This makes it particularly valuable in specialized chemical synthesis and research applications .
Properties
CAS No. |
754-13-2 |
|---|---|
Molecular Formula |
C2F4S |
Molecular Weight |
132.08 g/mol |
IUPAC Name |
2,2,2-trifluoroethanethioyl fluoride |
InChI |
InChI=1S/C2F4S/c3-1(7)2(4,5)6 |
InChI Key |
GJEYOMRYFSEJBX-UHFFFAOYSA-N |
Canonical SMILES |
C(=S)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




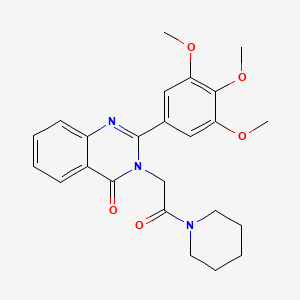



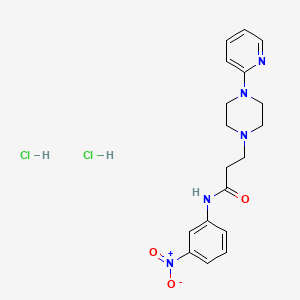
![3-Methylphenolate;titanium(4+);2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B12724044.png)
